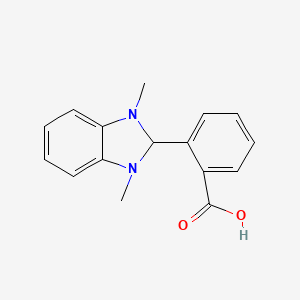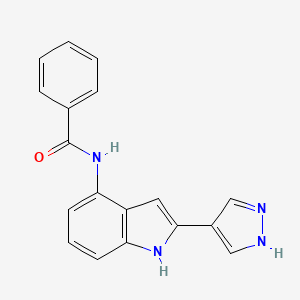
N-(2-(1H-Pyrazol-4-yl)-1H-indol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1H-Pyrazol-4-yl)-1H-indol-4-yl)benzamide is an organic compound that belongs to the class of heterocyclic compounds. It contains both pyrazole and indole moieties, which are known for their significant biological activities. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Pyrazol-4-yl)-1H-indol-4-yl)benzamide typically involves the condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane and pyridine at 90°C under ambient air conditions . This one-pot reaction affords the desired product in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(1H-Pyrazol-4-yl)-1H-indol-4-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
N-(2-(1H-Pyrazol-4-yl)-1H-indol-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2-(1H-Pyrazol-4-yl)-1H-indol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinase 2, which plays a role in cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1H-Pyrazol-4-yl)benzamide
- N-(1H-Indol-4-yl)benzamide
- N-(1H-Benzimidazol-2-yl)-1H-pyrazol-4-yl)benzamide
Uniqueness
N-(2-(1H-Pyrazol-4-yl)-1H-indol-4-yl)benzamide is unique due to the presence of both pyrazole and indole moieties, which confer distinct biological activities. This dual functionality makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
827318-32-1 |
|---|---|
Molekularformel |
C18H14N4O |
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]benzamide |
InChI |
InChI=1S/C18H14N4O/c23-18(12-5-2-1-3-6-12)22-16-8-4-7-15-14(16)9-17(21-15)13-10-19-20-11-13/h1-11,21H,(H,19,20)(H,22,23) |
InChI-Schlüssel |
QXXIFJYBMLCMFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=C(N3)C4=CNN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)methanol](/img/structure/B12938976.png)
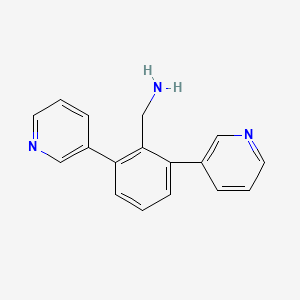
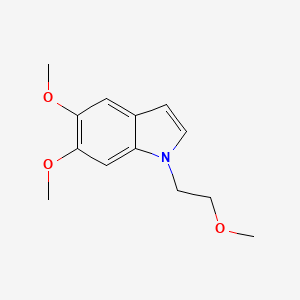

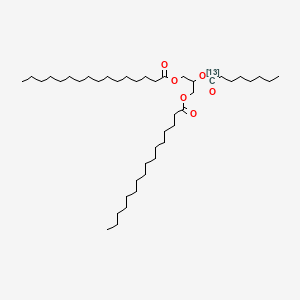
![2-Bromo-3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine](/img/structure/B12939004.png)

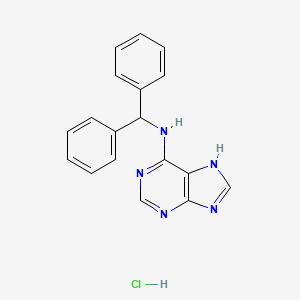
![1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol](/img/structure/B12939016.png)
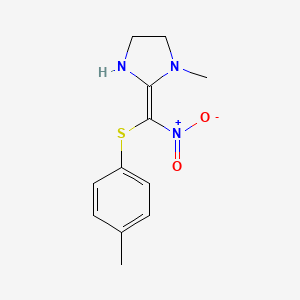
![(3AS,7aR)-octahydrofuro[3,2-c]pyridine](/img/structure/B12939023.png)
![[4-(1-Hexyl-1H-indol-2-yl)phenyl]acetic acid](/img/structure/B12939028.png)
